Spiro[3.3]heptane-2,6-diol
Overview
Description
Spiro[3.3]heptane-2,6-diol: is a spirocyclic compound characterized by a unique structure where two cyclobutane rings share a single carbon atom
Mechanism of Action
Target of Action
Spiro[3.3]heptane-2,6-diol is primarily used as a hole-transporting material in the field of solar energy . Its primary target is the excited perovskite in planar perovskite solar cells . The role of this compound is to promote the rate of hole transfer for the excited perovskite, which demonstrates a low recombination rate and efficient charge transport, thereby improving the device performance .
Mode of Action
The compound interacts with its target, the excited perovskite, by promoting the rate of hole transfer . This interaction results in a low recombination rate and efficient charge transport, which are crucial for the performance of the solar cells .
Biochemical Pathways
It plays a key role in the hole-transporting process, which is a critical step in the conversion of solar energy into electrical energy .
Result of Action
The result of this compound’s action is the efficient conversion of solar energy into electrical energy in perovskite solar cells . By promoting the rate of hole transfer for the excited perovskite, it helps to improve the performance of the solar cells .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of energy conversion in perovskite solar cells can be affected by factors such as temperature and light intensity .
Biochemical Analysis
Biochemical Properties
It has been shown that the incorporation of spiro[3.3]heptane into an anticancer drug Sonidegib affects its physicochemical properties and biological activity
Cellular Effects
Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions:
[2+2] Cycloadditions: One common method involves successive [2+2] cycloadditions between dichloroketene and olefins.
Double Substitution Reactions: Another approach involves cyclizations through double substitution reactions between di-electrophiles and di-nucleophiles.
Industrial Production Methods: While specific industrial production methods for spiro[3
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Spiro[3.3]heptane-2,6-diol can undergo oxidation reactions, potentially forming spiro[3.3]heptane-2,6-dione.
Reduction: Reduction reactions can convert spiro[3.3]heptane-2,6-dione back to this compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the substituents involved, but common reagents include halogens and organometallic compounds.
Major Products:
Oxidation: Spiro[3.3]heptane-2,6-dione.
Reduction: this compound.
Substitution: Various substituted spiro[3.3]heptane derivatives.
Scientific Research Applications
Chemistry:
Hole-Transporting Materials: Spiro[3.3]heptane-2,6-diol derivatives are used as hole-transporting materials in perovskite solar cells, enhancing power conversion efficiency.
Biology and Medicine:
Drug Development: The unique structure of this compound makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Comparison with Similar Compounds
Spiro[3.3]heptane-2,6-dicarboxylic Acid (Fecht’s Acid): This compound shares a similar spirocyclic structure but contains carboxylic acid groups instead of hydroxyl groups.
Spiro[2.4]heptane: This compound features cyclopropyl and cyclopentyl rings sharing one carbon, differing in ring size and structure.
Uniqueness: Spiro[3.3]heptane-2,6-diol is unique due to its specific diol functional groups, which provide distinct chemical reactivity and potential for various applications in materials science and organic synthesis.
Properties
IUPAC Name |
spiro[3.3]heptane-2,6-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-5-1-7(2-5)3-6(9)4-7/h5-6,8-9H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPPBIZDTBVHEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701302682 | |
Record name | Spiro[3.3]heptane-2,6-diol, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701302682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132616-37-6 | |
Record name | Spiro[3.3]heptane-2,6-diol, (R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132616-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[3.3]heptane-2,6-diol, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701302682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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